

Unraveling the Stereochemistry of Retinestatin: A Technical Guide to its Absolute Configuration

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A comprehensive analysis of **Retinestatin**, a novel polyol polyketide, has definitively established the absolute configuration of its twelve chiral centers. This technical guide offers an in-depth overview of the methodologies employed, presents the quantitative data obtained, and visualizes the experimental workflow, providing a crucial resource for researchers, scientists, and drug development professionals.

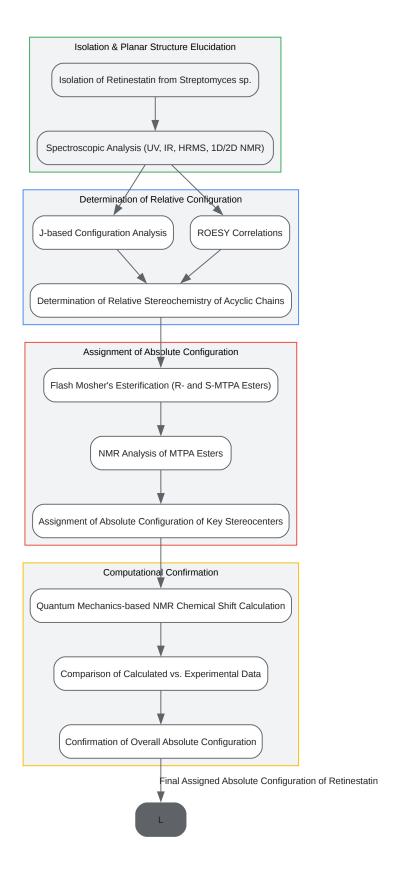
Retinestatin, isolated from a termite nest-derived Streptomyces species, has demonstrated significant neuroprotective effects in an in vitro model of Parkinson's disease.[1][2] The elucidation of its precise three-dimensional structure is a critical step in understanding its biological activity and for guiding synthetic and medicinal chemistry efforts.

The Multifaceted Approach to Stereochemical Determination

The absolute configuration of **Retinestatin** was elucidated through a powerful combination of advanced nuclear magnetic resonance (NMR) spectroscopy techniques, chemical derivatization, and computational chemistry. This integrated strategy provided a robust and unambiguous assignment of all stereocenters.[1][2]

The overall workflow for this complex stereochemical determination is outlined below.





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Caption: Experimental workflow for the elucidation of the absolute configuration of **Retinestatin**.

Quantitative Data Summary

The following table summarizes the key physicochemical and spectroscopic data for **Retinestatin**. The detailed NMR assignments are available in the primary publication.

Property	Value
Molecular Formula	C34H60O10
Appearance	White Powder
Optical Rotation	[α] ²⁵ D -8.5 (c 0.1, MeOH)
UV (MeOH) λmax (log ε)	231 (4.2) nm
IR (neat) vmax	3386, 2923, 1740, 1634, 1074 cm ⁻¹
HR-ESI-MS	m/z 651.4089 [M + Na] ⁺ (calcd for C ₃₄ H ₆₀ O ₁₀ Na, 651.4084)

Experimental Protocols General Experimental Procedures

Optical rotations were measured on a Jasco P-2000 polarimeter. UV spectra were obtained using a Varian Cary 100 spectrophotometer. IR spectra were recorded on a Bruker IFS-66/v FT-IR spectrometer. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data were acquired on a JEOL JMS-700 mass spectrometer. NMR spectra were recorded on a Bruker Avance 800 MHz spectrometer.

J-based Configuration Analysis

The relative configuration of the acyclic chains of **Retinestatin** was determined by J-based configuration analysis. This involved the precise measurement of homonuclear (³JH,H) and heteronuclear (²JC,H and ³JC,H) coupling constants from high-resolution 1D and 2D NMR spectra. The magnitudes of these coupling constants, which are dependent on the dihedral



angles between coupled nuclei, were used to deduce the predominant conformations and thus the relative stereochemistry of adjacent chiral centers.

ROESY Analysis

Rotating-frame Overhauser Effect Spectroscopy (ROESY) was used to establish throughspace correlations between protons. The presence of ROESY cross-peaks provided evidence for the spatial proximity of specific protons, which was used to confirm the relative stereochemistry of the pyran ring and other folded regions of the molecule.

Flash Mosher's Esterification

The absolute configuration of the secondary hydroxyl groups was determined using a modified Mosher's esterification method.

- Esterification: Retinestatin (0.1 mg) was dissolved in deuterated pyridine (0.5 mL) and transferred to two separate NMR tubes. To one tube, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) (2 μL) was added. To the other, (S)-(+)-MTPA-Cl (2 μL) was added.
- Reaction: The reactions were allowed to proceed for 3 minutes at room temperature directly in the NMR tubes.
- NMR Analysis: ¹H NMR and ¹H-¹H COSY spectra were immediately acquired for both the (S)-MTPA ester (1a) and the (R)-MTPA ester (1b).
- Data Analysis: The chemical shifts of protons adjacent to the newly formed MTPA esters were assigned, and the differences in chemical shifts ($\Delta \delta = \delta S \delta R$) were calculated. The distribution of positive and negative $\Delta \delta$ values was used to assign the absolute stereochemistry of the carbinol centers.

The relationship between the sign of $\Delta\delta$ and the absolute configuration is visualized in the following diagram.

Caption: Mnemonic for assigning absolute configuration using the modified Mosher's method.



Quantum Mechanics (QM)-based NMR Chemical Shift Calculation

To further confirm the stereochemical assignments, QM-based calculations of NMR chemical shifts were performed.

- Conformational Search: Conformational searches for possible diastereomers of Retinestatin were carried out using molecular mechanics.
- Geometry Optimization: The geometries of the low-energy conformers were optimized using a DFT method.
- Chemical Shift Calculation: NMR shielding constants were calculated for the optimized geometries.
- Comparison: The calculated NMR chemical shifts were averaged based on the Boltzmann distribution of conformers and compared with the experimental values. The high correlation between the calculated shifts for the assigned structure and the experimental data provided strong validation of the overall stereochemical assignment.

Final Assigned Absolute Configuration

Based on the combination of these methods, the absolute configuration of **Retinestatin** was determined to be 2R, 3R, 5S, 7S, 9R, 11R, 13S, 15S, 16R, 17R, 18S, 21R. The structure of **Retinestatin** is presented below.

[Chemical Structure of Retinestatin with Stereochemistry]

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Caption: The determined absolute configuration of **Retinestatin**.

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